molecular formula C17H24N2O B1335190 1-Benzoyl-4,4'-bipiperidine CAS No. 878440-79-0

1-Benzoyl-4,4'-bipiperidine

Cat. No.: B1335190
CAS No.: 878440-79-0
M. Wt: 272.4 g/mol
InChI Key: HAKNHQBERYQVKI-UHFFFAOYSA-N
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Description

Definition and Structural Context of the 1-Benzoyl-4,4'-bipiperidine Scaffold

This compound is a chemical compound characterized by a 4,4'-bipiperidine (B102171) core structure that is substituted with a benzoyl group at one of the nitrogen atoms. The molecular formula for this compound is C₁₇H₂₄N₂O.

The scaffold consists of two piperidine (B6355638) rings directly connected at their 4-positions. The benzoyl group, which is a benzene (B151609) ring attached to a carbonyl group, is bonded to the nitrogen atom of one of these piperidine rings. This N-acylation imparts specific chemical properties and reactivity to the molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₄N₂O
IUPAC Name (4-piperidin-4-ylpiperidin-1-yl)(phenyl)methanone
CAS Number 878440-79-0

This data is compiled from publicly available chemical databases.

Significance of Bipiperidine Derivatives in Contemporary Organic and Medicinal Chemistry

Bipiperidine derivatives are recognized as privileged structures in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. bldpharm.com The bipiperidine motif offers a versatile three-dimensional framework that can be readily functionalized to interact with various biological targets. This structural versatility allows for the fine-tuning of pharmacological properties.

In organic chemistry, bipiperidines serve as valuable building blocks for the synthesis of more complex molecular architectures. nih.gov Their synthesis often involves coupling reactions of pyridine (B92270) or piperidine precursors. nih.gov The development of efficient synthetic routes to substituted bipiperidines remains an active area of research. nih.gov

The introduction of a benzoyl group, as seen in this compound, can significantly influence the biological activity of the parent bipiperidine. Studies on related compounds have shown that N-acylation with a benzoyl group can diminish the binding affinity for certain receptors, such as the sigma-1 receptor, when compared to N-alkylated derivatives. nih.gov This highlights the critical role of the substituent on the piperidine nitrogen in determining the molecule's interaction with biological targets.

Overview of Academic Research Trajectories for this compound

Academic research involving the this compound scaffold has primarily been in the context of medicinal chemistry, particularly in the design and synthesis of ligands for various receptors. While direct studies focusing exclusively on this compound are limited, its structural motif appears in broader investigations of related compounds.

For instance, research into inhibitors of the vesicular acetylcholine (B1216132) transporter (VAChT) has explored derivatives of 1-benzoyl-bipiperidine. In these studies, the benzoyl moiety is often a key structural component, and modifications to it are made to probe structure-activity relationships.

Furthermore, investigations into sigma-1 receptor ligands have synthesized and evaluated N-benzoyl substituted bipiperidine analogues. nih.gov These studies have provided valuable insights into how the benzoyl group affects receptor binding and selectivity. For example, it has been observed that N-benzoyl substituted ligands tend to have lower binding affinities for the sigma-1 receptor compared to their N-benzyl counterparts. nih.gov This suggests that the electronic and steric properties of the benzoyl group play a crucial role in modulating biological activity.

The synthesis of such compounds generally involves the acylation of the parent bipiperidine with benzoyl chloride or a related derivative. The choice of reaction conditions, including the base and solvent, is critical for achieving good yields and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl-(4-piperidin-4-ylpiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(16-4-2-1-3-5-16)19-12-8-15(9-13-19)14-6-10-18-11-7-14/h1-5,14-15,18H,6-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKNHQBERYQVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCN(CC2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390399
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878440-79-0
Record name 1-benzoyl-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzoyl 4,4 Bipiperidine and Analogues

Direct Synthesis Approaches

Direct synthesis represents the most straightforward pathway to 1-benzoyl-4,4'-bipiperidine, involving the modification of a pre-existing 4,4'-bipiperidine (B102171) structure.

Acylation of Piperidine (B6355638) Derivatives with Benzoyl Chloride

The most common direct method for synthesizing this compound is the acylation of 4,4'-bipiperidine with benzoyl chloride. smolecule.comorgsyn.org This reaction is a classic nucleophilic acyl substitution where the secondary amine of the 4,4'-bipiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

To facilitate the reaction and neutralize the hydrochloric acid byproduct, a base is typically required. smolecule.com The reaction is often carried out in the presence of a base like sodium hydroxide (B78521) or an organic base such as triethylamine (B128534). orgsyn.org The choice of solvent is also crucial, with aprotic solvents being common. The reaction temperature is controlled to manage the exothermic nature of the reaction and prevent side product formation. For instance, a procedure might involve keeping the temperature between 35-40°C. orgsyn.org

Reactant 1Reactant 2BaseSolventTemperatureProduct
4,4'-BipiperidineBenzoyl ChlorideSodium HydroxideWater35-40°CThis compound
Piperidine DerivativeBenzoyl ChlorideTriethylamineDichloromethane (B109758)0-25°C1-Benzoyl-piperidine analogue

This table summarizes typical conditions for the direct acylation of piperidine derivatives.

Cyclization Reactions for Bipiperidine Core Formation

An alternative strategy involves first constructing the 4,4'-bipiperidine core and then introducing the benzoyl group. The formation of the bipiperidine structure itself is a key step.

The most established method for creating the 4,4'-bipiperidine scaffold is through the catalytic hydrogenation of 4,4'-bipyridine (B149096). This process saturates the two aromatic pyridine (B92270) rings to form the corresponding piperidine rings.

SubstrateCatalystPressure (H₂)SolventTemperatureProduct
4,4'-BipyridinePalladium (Pd/C) or Platinum (PtO₂)~50 psiMethanol, Ethanol (B145695)25°C4,4'-Bipiperidine
4,4'-BipyridineRaney Nickel3-5 atmEthanol, THF50-80°C4,4'-Bipiperidine

This table presents common conditions for the hydrogenation of 4,4'-bipyridine to form the 4,4'-bipiperidine core.

Other methods for forming piperidine rings include various intramolecular cyclization reactions, such as the cyclization of allylsilyl substituted N-acyliminium ions or radical-mediated amine cyclizations. benthamdirect.comtandfonline.comnih.gov These methods offer pathways to substituted piperidine rings that can then be used to construct the bipiperidine framework. nih.gov

Subsequent Acylation with Benzoyl Chloride

Once the 4,4'-bipiperidine core is synthesized, it can be readily acylated with benzoyl chloride using the direct synthesis methods described in section 2.1.1. This two-step sequence (core formation followed by acylation) allows for a modular approach, where different substituted bipiperidines could be prepared and subsequently acylated.

Multi-step Synthesis Strategies

More intricate, multi-step syntheses allow for the construction of complex analogues of this compound with specific functional groups. These strategies build the molecule in a stepwise fashion.

Sequential Construction of the Bipiperidine Framework

One notable multi-step synthesis starts with a partially unsaturated piperidine precursor, such as 1,2,3,6-tetrahydropyridine. nih.gov The synthesis proceeds through a series of planned steps:

Protection: The secondary amine of the tetrahydropyridine (B1245486) is first protected. Interestingly, this initial protection can be achieved using benzoyl chloride, which simultaneously introduces the final benzoyl moiety that will be present in the target molecule. nih.gov

Epoxidation: The double bond within the protected tetrahydropyridine ring is then oxidized to form an epoxide. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

Ring-Opening: The crucial bipiperidine linkage is formed by the ring-opening of the epoxide. This is achieved by reacting the epoxide intermediate with a second, appropriately substituted piperidine derivative, such as a 4-benzoylpiperidine hydrochloride salt. This reaction is typically performed in a suitable solvent like ethanol with a base such as triethylamine. nih.gov This step results in the formation of a hydroxyl-substituted bipiperidine framework.

This sequential approach provides a high degree of control and allows for the introduction of various substituents on both piperidine rings, leading to a diverse library of analogues. nih.govresearchgate.net

Introduction of the Benzoyl Moiety

In these multi-step strategies, the benzoyl group can be introduced at different stages. As mentioned, it can be used as a protecting group for the initial tetrahydropyridine, thereby being incorporated from the very beginning of the synthesis. nih.gov

Alternatively, if a different protecting group is used initially, the final step of the synthesis would be the N-acylation of the fully constructed bipiperidine framework with benzoyl chloride, similar to the direct acylation method. nih.gov This flexibility allows chemists to tailor the synthetic route to the specific requirements of the target analogue.

Synthesis of Key Intermediates for this compound Analogues

The construction of this compound analogues is not a singular process but rather the culmination of several preparatory steps, each designed to build a specific portion of the final molecule. These steps include the formation of the core bipiperidine structure, the preparation of the acylating agent, and the strategic use of protecting groups to direct the reaction sequence.

Preparation of 1,4'-Bipiperidine and its Derivatives

The 1,4'-bipiperidine scaffold is the foundational structure upon which these analogues are built. Its synthesis can be achieved through various methods, often involving the reaction of piperidine derivatives. evitachem.com One significant intermediate, [1,4′]bipiperidinyl-1′-carbonyl chloride, is prepared from 4-piperidinopiperidine (B42443) by reacting it with phosgene (B1210022) or diphosgene in a suitable solvent like methylene (B1212753) chloride. google.com This intermediate is crucial as it can be directly used in the synthesis of pharmacologically active compounds. google.com

Derivatives of 1,4'-bipiperidine are also central to creating a diverse range of analogues. For instance, 4'-Carbamoyl-1,4'-bipiperidine has been utilized as a starting material for the synthesis of complex spiro-piperidine systems through dehydrogenation and reduction reactions. nih.govjst.go.jp The synthesis of these derivatives often involves multi-component reactions, such as the Castagnoli-Cushman reaction, to generate substituted structures. researchgate.net

Formation of Carbonyl Chloride Precursors

The "benzoyl" portion of the target molecule is introduced using a reactive carbonyl precursor, typically a benzoyl chloride derivative. These acid chlorides are powerful electrophiles used to acylate amines in a reaction known as the Schotten-Baumann reaction. tifr.res.in This method is widely employed for creating amide bonds and involves reacting an amine with an acid chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. tifr.res.inuomustansiriyah.edu.iq

The general preparation of carbonyl chlorides from their corresponding carboxylic acids is a fundamental process in organic synthesis. google.com It is commonly achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). google.comgrowingscience.com For more complex syntheses, specialized carbonylating agents can be used. For example, 9-methylfluorene-9-carbonyl chloride (COgen) serves as a solid carbon monoxide precursor that can be used in palladium-catalyzed carbonylation reactions to form various carbonyl compounds. acs.org

Table 1: Common Reagents for the Formation of Carbonyl Chlorides from Carboxylic Acids
ReagentTypical ConditionsByproductsReference
Thionyl Chloride (SOCl₂)Neat or in a non-reactive solvent (e.g., toluene), often with catalytic DMF. Can be heated.SO₂, HCl growingscience.com
Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., DCM, benzene) with catalytic DMF at low to ambient temperature.CO, CO₂, HCl
Phosgene (COCl₂) / Diphosgene / TriphosgeneInert solvent (e.g., methylene chloride, toluene) often with a catalyst.HCl google.comgoogle.com
Phosphorus Pentachloride (PCl₅)Neat or in an inert solvent.POCl₃, HCl biosynth.com

Utilization of N-Protected Bipiperidine Derivatives (e.g., Boc-Protected)

In the synthesis of complex molecules with multiple reactive sites, such as the bipiperidine structure which contains two amine nitrogens, protecting groups are essential. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups used in non-peptide chemistry due to its stability under a wide range of conditions and its straightforward removal. fishersci.co.ukjk-sci.com

The protection of an amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (TEA) or sodium hydroxide. jk-sci.comorganic-chemistry.org This strategy is applied to piperidine derivatives to selectively block one nitrogen atom, allowing the other to be modified. chemicalbook.comnih.gov For example, a synthesis route for N-Boc-3-aminopiperidine involves first protecting the piperidine nitrogen with Boc₂O, followed by further transformations. google.com This ensures that the subsequent acylation occurs at the desired position.

The removal of the Boc group is a critical final step in many synthetic pathways. This deprotection is most commonly accomplished under acidic conditions. fishersci.co.uk Strong acids like trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), or hydrochloric acid (HCl) in a solvent such as ethyl acetate (B1210297) (EtOAc) or dioxane, are frequently used. fishersci.co.ukjk-sci.comchemicalbook.com The mechanism involves protonation of the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation. jk-sci.com

While strong acids are effective, milder or more selective methods may be required for substrates sensitive to harsh acidic conditions. thieme-connect.com Lewis acids, such as aluminum chloride (AlCl₃) or zinc bromide (ZnBr₂), can selectively cleave Boc groups, sometimes leaving other acid-sensitive groups intact. jk-sci.comthieme-connect.com More recently, greener alternatives like p-toluenesulfonic acid (pTSA) in a deep eutectic solvent have been developed, offering an efficient deprotection method at room temperature. mdpi.com

Table 2: Selected Reagents for Acid-Mediated N-Boc Deprotection
ReagentTypical SolventConditionsNotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureVery common, strong acid, volatile. fishersci.co.ukjk-sci.com
Hydrochloric Acid (HCl)Dioxane, Ethyl Acetate (EtOAc), MethanolRoom TemperatureWidely used, product is often isolated as the HCl salt. fishersci.co.ukchemicalbook.com
Aluminum Chloride (AlCl₃)Dichloromethane (DCM)Room TemperatureLewis acid method, can offer different selectivity. thieme-connect.com
p-Toluenesulfonic Acid (pTSA)Deep Eutectic Solvent (e.g., Choline Chloride/pTSA)Room TemperatureConsidered a greener alternative to traditional strong acids. mdpi.com
Silica Gel-Heating under reduced pressureUsed for certain electron-rich substrates like N-Boc indoles. thieme-connect.com

Optimization of Synthetic Pathways and Reaction Yields

Optimizing the synthesis of this compound analogues involves a systematic investigation of reaction parameters to maximize yield and purity while minimizing side reactions. growingscience.comnumberanalytics.com Key factors include the choice of coupling reagents, solvents, temperature, and reactant concentrations. numberanalytics.com For amide bond formation, a vast array of coupling reagents such as HATU, EDC, and DIC have been developed to facilitate the reaction between a carboxylic acid and an amine under mild conditions, often avoiding the need to first form a highly reactive acid chloride. growingscience.comacs.orgnih.gov

Reaction Parameter Control for Ester Functionality Preservation

A significant challenge in organic synthesis is achieving chemoselectivity, particularly when a molecule contains multiple reactive functional groups. A common issue is the preservation of an ester functionality during an amide bond-forming reaction. Esters are susceptible to hydrolysis (cleavage by water) under both acidic and basic conditions, which are often employed in amidation protocols. researchgate.netcarbodiimide.com

To prevent the undesired cleavage of an ester group, reaction conditions must be carefully controlled.

pH Control: Maintaining a neutral or slightly acidic/basic pH can slow the rate of ester hydrolysis. carbodiimide.com The use of non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) is often preferred over stronger bases like sodium hydroxide. nih.gov

Temperature: Amide bond formation is often performed at room temperature or below to minimize side reactions, including ester hydrolysis. numberanalytics.com

Anhydrous Conditions: Since water is the reactant in hydrolysis, minimizing its presence by using dry solvents and an inert atmosphere is crucial for preserving the ester. carbodiimide.com

Coupling Reagents: Modern peptide coupling reagents (e.g., EDC/HOAt) are designed to work under mild conditions, allowing for the efficient formation of amide bonds without affecting sensitive functionalities like esters. acs.orgnih.gov The choice of reagent is critical and must be tailored to the specific substrates. growingscience.com

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium-driven process where the removal of water is necessary to achieve high conversion. mdpi.com The reverse reaction, acid-catalyzed hydrolysis, highlights the inherent instability of esters in the presence of acid and water, reinforcing the need for meticulous control during the synthesis of ester-containing amide analogues. researchgate.net

Table 3: Parameters for Preserving Ester Functionality During Amide Synthesis
ParameterStrategy for Ester PreservationRationaleReference
TemperatureMaintain low to ambient temperature (e.g., 0 °C to RT).Reduces the rate of the competing ester hydrolysis reaction. numberanalytics.com
pH / BaseUse non-nucleophilic, sterically hindered bases (e.g., DIPEA) instead of NaOH or KOH. Avoid strongly acidic conditions.Minimizes base-catalyzed saponification and acid-catalyzed hydrolysis of the ester. nih.govcarbodiimide.com
Solvent/MoistureUse anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., N₂, Ar).Water is a required reactant for ester hydrolysis. carbodiimide.com
Reaction TimeMonitor the reaction (e.g., by TLC, LCMS) and work up as soon as the starting material is consumed.Prolonged exposure to reaction conditions can increase the extent of side reactions. mdpi.com
Coupling MethodEmploy mild coupling reagents (e.g., HATU, EDC/HOAt, TBTU) instead of converting the acid to a highly reactive acid chloride.Coupling agents activate the carboxylic acid in situ under controlled conditions, enhancing selectivity. growingscience.comacs.orgnih.gov

Chemical Reactivity and Mechanistic Transformations of 1 Benzoyl 4,4 Bipiperidine

Nucleophilic Substitution Reactions Involving the Benzoyl Group

The amide bond of the benzoyl group in 1-Benzoyl-4,4'-bipiperidine is the primary site for nucleophilic substitution reactions. This bond, while generally stable, can be cleaved under specific conditions by various nucleophiles, leading to the formation of new carboxylic acid derivatives and the release of the 4,4'-bipiperidine (B102171) scaffold.

Two principal types of nucleophilic substitution at the acyl carbon are hydrolysis and transamidation.

Hydrolysis: This reaction involves the cleavage of the amide bond by water, typically under acidic or basic catalysis with heating, to yield benzoic acid and 4,4'-bipiperidine. This is a fundamental reaction for the deprotection of the piperidine (B6355638) nitrogen.

Transamidation: This process involves the substitution of the 4,4'-bipiperidine moiety with another amine. Studies on analogous N-acyl compounds, such as N-benzoyl cytosine and N-acyl lactams, have demonstrated that this transformation can be achieved using various catalysts. For example, zinc triflate has been used to catalyze the transamidation of N-benzoyl cytosine with various aliphatic and aromatic amines. rsc.org Similarly, metal-free conditions have been developed for the transamidation of N-acyl lactams, including benzoylpiperidin-2-one, with primary amines in aqueous media. rsc.orgnih.gov These reactions suggest that this compound can serve as a precursor for the synthesis of other benzamides by reacting it with different primary or secondary amines. organic-chemistry.org

Reduction Reactions of the Carbonyl Moiety

The carbonyl group of the benzoyl moiety in this compound can be completely reduced to a methylene (B1212753) group (-CH₂-). This transformation converts the benzoyl group into a benzyl (B1604629) group, yielding 1-Benzyl-4,4'-bipiperidine.

This reduction is characteristic of amides and requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). masterorganicchemistry.commasterorganicchemistry.com Weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing amides. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon. ucalgary.cajove.com This is followed by the coordination of the carbonyl oxygen to the aluminum species, which facilitates its eventual elimination and a second hydride attack on an iminium ion intermediate, ultimately forming the amine. jove.comchemistrysteps.com This method is a standard procedure for converting amides to the corresponding amines. masterorganicchemistry.com

Starting MaterialReagent(s)ProductFunctional Group Transformation
This compound1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O (workup)1-Benzyl-4,4'-bipiperidineAmide (C=O) → Amine (-CH₂-)

Condensation Reactions with Amines or Alcohols

While this compound itself is unlikely to be a primary substrate in a typical condensation reaction, its deprotected form, 4,4'-bipiperidine, can act as a potent catalyst. Piperidine is a well-established secondary amine catalyst for various organic reactions, including the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. nih.govresearchgate.net

The catalytic activity of piperidine and its derivatives stems from their ability to form a nucleophilic enamine intermediate with the carbonyl compound, which then attacks the active methylene compound. The subsequent elimination of the catalyst regenerates the amine and forms the final product. Given its structural similarity, 4,4'-bipiperidine, obtained after removal of the benzoyl group, is expected to function effectively as a bifunctional basic catalyst in such condensation reactions. juniperpublishers.com

N-alkylation of Bipiperidine Scaffolds

The this compound molecule possesses two distinct nitrogen atoms. The nitrogen atom acylated with the benzoyl group (N-1) is non-basic and non-nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, the nitrogen atom of the second piperidine ring (N-1') is a typical secondary amine, making it nucleophilic and basic.

This secondary amine is readily susceptible to N-alkylation. The reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism where the nitrogen lone pair attacks an alkyl halide (e.g., methyl iodide, benzyl bromide). A base, such as potassium carbonate or triethylamine (B128534), is often added to neutralize the hydrogen halide formed during the reaction.

Furthermore, if the benzoyl protecting group is removed from N-1 via hydrolysis (as described in section 3.1), the resulting 4,4'-bipiperidine possesses two secondary amine sites, both of which can be subjected to N-alkylation. This allows for the synthesis of symmetrically or asymmetrically substituted 1,1'-dialkyl-4,4'-bipiperidine derivatives.

Formation of Amides or Esters from Carbonyl Compounds

The benzoyl group of this compound can be transferred to other nucleophiles, such as amines or alcohols, to form new amides or esters. This reactivity leverages the cleavage of the C(acyl)-N bond.

Formation of Amides (Transamidation): As discussed in section 3.1, this compound can react with various primary and secondary amines to generate new benzamides. This reaction essentially exchanges the amine portion of the amide. Research has shown that such transformations can be mediated by Lewis acids or conducted under metal-free conditions, offering a versatile route for synthesizing a library of amide compounds from a common precursor. rsc.orgrsc.org

Formation of Esters (Transesterification/Alcoholysis): The conversion of the amide in this compound to an ester can be achieved by reaction with an alcohol. This transformation is more challenging than transamidation but has been reported for related N-benzoyl compounds under specific catalytic conditions that promote C-N bond cleavage. rsc.org This reaction would yield a benzoate (B1203000) ester and release the 4,4'-bipiperidine.

Starting MaterialReagentReaction TypeProduct(s)
This compoundAmine (R₂NH)TransamidationN-Benzoyl-amine (Ph-CO-NR₂) + 4,4'-Bipiperidine
This compoundAlcohol (R'OH)AlcoholysisBenzoate Ester (Ph-CO-OR') + 4,4'-Bipiperidine

Complex Formation with Metal Ions

The nitrogen atoms of the bipiperidine scaffold can act as Lewis bases, donating their lone pairs of electrons to coordinate with metal ions and form metal complexes. In the this compound molecule, the N-1 nitrogen is part of an amide and is a poor ligand. However, the secondary amine nitrogen (N-1') is available for coordination.

Upon removal of the benzoyl group, the resulting 4,4'-bipiperidine becomes a flexible bidentate ligand. The two nitrogen atoms can coordinate to a single metal center to form a chelate ring, or they can bridge two different metal centers, leading to the formation of coordination polymers. ub.edu The flexible aliphatic backbone of bipiperidine distinguishes it from rigid aromatic ligands like 2,2'-bipyridine (B1663995) or 4,4'-bipyridine (B149096), which are famous for forming well-defined octahedral or square planar complexes with transition metals like Fe(II), Ru(II), and Cu(II). ub.eduwikipedia.orgnih.gov The conformational flexibility of the 4,4'-bipiperidine ligand would allow for the formation of more diverse and complex three-dimensional structures. The coordination chemistry could involve various transition metals, forming complexes with different stoichiometries and geometries depending on the metal ion and reaction conditions. researchgate.net

Oxidation Reactions

The this compound molecule is susceptible to oxidation at the C-H bonds positioned alpha to the nitrogen atoms. The reactivity, however, is significantly influenced by the nature of the nitrogen substituent.

The N-benzoyl group is electron-withdrawing, which deactivates the adjacent nitrogen and its alpha-protons. In fact, some studies have reported that N-benzoyl-piperidine is resistant to certain oxidation conditions that are effective for other N-protected piperidines (e.g., N-Boc or N-Cbz). nih.gov

Conversely, the secondary amine of the second piperidine ring and its adjacent C-H bonds are more susceptible to oxidation. Tertiary amines are known to be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ruthenium tetroxide (RuO₄). acs.orgresearchgate.net Oxidation of tertiary amines with reagents like hydrogen peroxide can lead to the formation of N-oxides. doubtnut.comlibretexts.org For the secondary amine in this compound, oxidation could potentially lead to the formation of hydroxylamines, nitrones, or, under more vigorous conditions, cleavage of the ring. The Pfitzner-Moffatt oxidation, which utilizes DMSO activated by a carbodiimide, is a known method for oxidizing alcohols, but modifications of this and related procedures can also be applied to the oxidation of amines. wikipedia.orguni-ruse.bgchem-station.com

Advanced Structural Elucidation and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-Benzoyl-4,4'-bipiperidine, offering detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton (¹H) NMR analysis provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzoyl group and the aliphatic protons of the two piperidine (B6355638) rings.

The five protons of the phenyl ring typically appear in the aromatic region (δ 7.0-8.0 ppm). Due to the electronic effects of the carbonyl group, these protons often present as a complex multiplet. The protons on the piperidine rings are located in the upfield aliphatic region (δ 1.0-4.0 ppm). The protons on the carbons adjacent to the nitrogen atom (α-protons) are deshielded and appear at a lower field compared to the other piperidine protons. The presence of the benzoyl group causes a significant downfield shift for the α-protons of the piperidine ring to which it is attached.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Benzoyl (Aromatic) ~ 7.4 Multiplet
Piperidine α to N-CO ~ 3.5 - 4.5 Multiplet
Piperidine α to N-H ~ 2.5 - 3.1 Multiplet

Note: Predicted values are based on the analysis of similar structures; actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show a characteristic signal for the carbonyl carbon (C=O) of the benzoyl group in the downfield region (δ 165-175 ppm). The aromatic carbons of the phenyl ring will resonate in the δ 125-140 ppm range. The aliphatic carbons of the bipiperidine framework will appear in the upfield region (δ 20-60 ppm). The carbons directly bonded to the nitrogen atoms will be shifted further downfield within this range due to the electronegativity of nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O) ~ 170
Benzoyl (Aromatic, C-ipso) ~ 136
Benzoyl (Aromatic, C-ortho, C-meta, C-para) ~ 126 - 130
Piperidine Cα to N-CO ~ 40 - 50
Piperidine Cα to N-H ~ 45 - 55

Note: Predicted values are based on the analysis of similar structures; actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a critical tool for determining the molecular weight of this compound and confirming its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing polar molecules like this compound. The analysis would confirm the molecular weight of the compound, which has a molecular formula of C₁₇H₂₄N₂O and a monoisotopic mass of approximately 272.1889 g/mol . In positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 273.1967. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information, for instance, the characteristic loss of the benzoyl group (m/z 105).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the key functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum would prominently feature a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found in the range of 1630-1680 cm⁻¹. Other significant absorptions would include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (typically 2850-3000 cm⁻¹), and C-N stretching of the amide and amine groups (in the 1200-1350 cm⁻¹ region). The presence of the N-H bond in the secondary amine of the second piperidine ring would be indicated by a moderate absorption band around 3300-3500 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹)
Amine N-H Stretch ~ 3300 - 3500 (moderate)
Aromatic C-H C-H Stretch ~ 3000 - 3100 (weak to moderate)
Aliphatic C-H C-H Stretch ~ 2850 - 3000 (strong)
Amide Carbonyl C=O Stretch ~ 1630 - 1680 (strong, sharp)
Aromatic Ring C=C Stretch ~ 1450 - 1600 (variable)

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound and for its separation from any starting materials, by-products, or impurities.

A reversed-phase HPLC method is commonly employed for compounds of this polarity. This would typically involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The components are separated based on their differential partitioning between the stationary and mobile phases. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of all components. Detection is typically achieved using an ultraviolet (UV) detector, set at a wavelength where the benzoyl chromophore exhibits strong absorbance (e.g., ~254 nm). The purity of the sample is determined by the relative area of the main peak corresponding to this compound in the resulting chromatogram.

X-ray Crystallography for Absolute Stereochemistry and Conformation of Bipiperidine Analogues

Studies on N-acylpiperidines have revealed that the piperidine ring typically adopts a chair conformation, which is the most thermodynamically stable arrangement. nih.govacs.org However, the introduction of substituents can lead to conformational distortions. For instance, in N-acylpiperidines with a substituent at the 2-position, a twist-boat conformation can become significantly populated. nih.govacs.org The planarity of the amide bond resulting from the benzoyl group's presence significantly influences the conformational dynamics of the piperidine ring to which it is attached.

In the case of N-benzoylpiperidine derivatives, the orientation of the benzoyl group relative to the piperidine ring is a key structural feature. X-ray diffraction analysis of various N-benzoylpiperidine analogues has shown that the piperidine ring generally maintains a chair conformation. researchgate.netresearchgate.net The benzoyl group's bulky nature and the electronic effects of the amide linkage dictate its spatial arrangement.

The table below summarizes key crystallographic parameters and conformational details for representative N-benzoylpiperidine analogues, offering a basis for understanding the structural characteristics of this compound.

Compound NameCrystal SystemSpace GroupKey Conformational Features
1-(1-benzylpiperidine-4-yl)-3-benzoyl thioureaMonoclinicP2₁/cThe piperidine ring adopts a chair conformation. The molecule exhibits a trans-cis configuration with respect to the position of the phenyl and N-benzylpiperidine groups relative to the thione S atom across their C–N bonds. researchgate.net
N-(4-methylbenzoyl)-4-benzylpiperidineNot specifiedNot specifiedThe piperidine ring is in a chair conformation. The superposition of the bound X-ray crystal structure with docked conformations shows a root-mean-square deviation (rmsd) of less than 1.0 Å, indicating a well-defined binding mode. researchgate.net

Advanced Chromatographic Techniques for Complex Mixture Analysis

The analysis of complex mixtures containing this compound and its analogues necessitates the use of advanced chromatographic techniques that offer high resolution, sensitivity, and specificity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed methods for the separation, identification, and quantification of such compounds in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in separating a wide range of compounds. researchgate.net For the analysis of bipiperidine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. In RP-HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

To enhance the retention and detection of piperidine-containing compounds that may lack a strong UV chromophore, pre-column or post-column derivatization techniques can be employed. nih.gov For instance, derivatization with a reagent like benzoyl chloride can introduce a chromophore, making the analyte readily detectable by a UV detector. google.com The choice of mobile phase composition, pH, and gradient elution program is critical for achieving optimal separation of closely related analogues and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the high separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This technique is particularly well-suited for the analysis of volatile and thermally stable compounds. While some bipiperidine derivatives may require derivatization to increase their volatility for GC analysis, the detailed mass spectra obtained provide invaluable structural information, enabling confident identification of the components in a mixture. mdpi.com

The fragmentation patterns observed in the mass spectrometer are characteristic of the molecular structure and can be used to distinguish between isomers and identify unknown compounds by comparison with spectral libraries or through interpretation of the fragmentation pathways. researchgate.netscholars.directscielo.br

The following interactive data table summarizes typical parameters and findings from the analysis of piperidine and bipiperidine-related compounds using advanced chromatographic techniques.

Analyte/MatrixChromatographic TechniqueColumnMobile Phase/Carrier GasDetectionKey Findings
3-Aminopiperidine (derivatized with benzoyl chloride)HPLCChiral-AGP0.015 mol/L phosphate (B84403) aqueous solution-isopropanol (99:1)UV (254 nm)Successful separation of the enantiomers of benzoyl-3-aminopiperidine was achieved, demonstrating the utility of derivatization for both detection and chiral resolution. google.com
Biperiden in solid dosage formsHPLCC18 reversed-phaseAcetonitrile-buffer mixtureUV (205 nm)A rapid and selective method was developed for the routine analysis of biperiden, showcasing the efficiency of HPLC for quality control. researchgate.net
Piperidine (derivatized with 4-toluene sulfonyl chloride) in ArtaneRP-HPLCInertsil C18 (250 × 4.6 mm I.D.)Water with 0.1% phosphoric acid (A) and acetonitrile (B) (32:68, V:V)UVA sensitive and accurate method for the determination of piperidine was established with a limit of detection of 0.15 μg/mL. nih.gov
Piperidine Alkaloids from Senna spectabilisESI-MS/MSNot applicable (direct infusion)Not applicableMass SpectrometryThe fragmentation patterns of a homologous series of piperidine alkaloids were investigated, allowing for the elucidation of the structures of new compounds directly from plant extracts. scielo.br
Piperidine AlkaloidsGC-MSNot specifiedHeliumMass SpectrometryCharacteristic GC-MS fragments for various piperidine alkaloids were identified, providing a basis for their identification in complex mixtures. The base peak for N-methylconiine was observed at m/z 98. researchgate.net

Computational and Theoretical Investigations of 1 Benzoyl 4,4 Bipiperidine Systems

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of 1-benzoyl-4,4'-bipiperidine and its derivatives. The flexibility of the bipiperidine core and the rotational freedom around the amide bond necessitate a thorough exploration of the molecule's potential energy surface to identify stable conformers.

Detailed research findings from computational studies on related piperidine-containing molecules reveal that these systems can adopt multiple low-energy conformations. nih.govnih.gov The analysis typically begins by generating an ensemble of possible conformers through methods like random search or molecular dynamics simulations. nih.gov Each structure is then subjected to energy minimization using various force fields, such as MM2, MMFF94, or Tripos, to locate local and global energy minima. nih.govnih.gov

Computational MethodKey Findings for Piperidine-like SystemsReference
Force Field Calculations (MMFF94, Tripos) Identification of local energy minima; chair conformations are preferred for piperidine (B6355638) rings. Differences in atom type treatment can lead to variations in conformer populations. nih.gov
Molecular Orbital Calculations (HF, B3LYP) Corroborate force field results and provide more accurate energy barriers for bond rotation, particularly for bonds adjacent to bulky groups. nih.gov
Dihedral Driver Calculations Systematically map the potential energy surface for key rotatable bonds (e.g., the amide bond) to locate stable torsional angles. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer a more detailed and accurate description of molecular properties by solving the Schrödinger equation at various levels of theory. These methods are crucial for understanding the electronic nature of this compound.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. By employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), researchers can optimize the molecular geometry and calculate a variety of electronic properties. epstem.netresearchgate.netresearchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. espublisher.com A large energy gap implies high stability and low reactivity. espublisher.com For derivatives of this compound, analysis would likely show the HOMO localized on the electron-rich benzoyl and piperidine nitrogen regions, while the LUMO may be distributed over the aromatic ring system. espublisher.comscispace.com This distribution governs the intramolecular charge transfer characteristics of the molecule. scispace.com Other calculated properties include molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. researchgate.net

Electronic PropertyDescriptionTypical DFT Functional/Basis SetReference
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.B3LYP / 6-311++G(d,p) researchgate.net
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.B3LYP / 6-311++G(d,p) researchgate.net
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.B3LYP / 6-31G** espublisher.com
Mulliken Atomic Charges Provides a measure of the partial charge on each atom in the molecule.B3LYP / 6-31G(d,p) epstem.net
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, revealing charge-rich and charge-poor regions.N/A researchgate.net

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. nih.gov While this compound itself is not prone to common tautomerism, its derivatives or related structures could be. For instance, if the benzoyl ring were substituted with a hydroxyl group, keto-enol tautomerism would be possible.

Theoretical chemistry is exceptionally well-suited to studying tautomeric equilibria. By calculating the Gibbs free energies (ΔG) of each tautomer, researchers can predict their relative stabilities and the equilibrium constant (KT) for the interconversion process. scispace.com Studies on other heterocyclic systems have shown that the relative stability of tautomers is highly dependent on the environment. scispace.comcdnsciencepub.commdpi.com Calculations are often performed in the gas phase and then repeated in various solvents using implicit solvation models like the Polarizable Continuum Model (PCM). scispace.com Polar solvents can significantly stabilize a more polar tautomer over a less polar one, shifting the equilibrium. cdnsciencepub.com For example, in studies of cycloserine, the NH tautomer was found to be more stable than the OH tautomer, with the relative stability increasing in more polar solvents. scispace.com

Hydrogen bonding plays a critical role in the structure, function, and aggregation of molecules. In conjugates of this compound, the amide oxygen atom is a primary hydrogen bond acceptor, while the nitrogen atoms of the piperidine rings can become hydrogen bond donors upon protonation.

Theoretical methods are used to characterize the strength and nature of these interactions. researchgate.net Geometrical analysis of optimized structures can identify potential hydrogen bonds based on donor-acceptor distances and angles. nih.gov More advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density at the bond critical point between the donor and acceptor atoms, providing a quantitative measure of the bond's strength and nature (e.g., electrostatic vs. covalent). researchgate.net Natural Bond Orbital (NBO) analysis is another method used to study the donor-acceptor interactions that constitute a hydrogen bond. researchgate.net These studies can reveal the presence of weak intramolecular hydrogen bonds that help stabilize certain conformations or strong intermolecular hydrogen bonds that dictate crystal packing. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Methods

QSAR and SAR are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity. creative-biolabs.comnih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. nih.gov

In a typical QSAR study involving derivatives of this compound, a set of synthesized compounds with known biological activity (e.g., IC50 values) is used as a training set. nih.gov For each molecule, a large number of molecular descriptors are calculated. A statistical method, such as Multiple Linear Regression (MLR), is then used, often in conjunction with a variable selection technique like a Genetic Algorithm (GA), to build a mathematical model that relates a subset of the descriptors to the observed activity. nih.gov

The resulting QSAR equation can be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts. nih.gov The descriptors included in the final model also provide insight into the SAR, indicating which physicochemical properties (e.g., hydrophobicity, electronic properties, steric bulk) are most important for biological activity. creative-biolabs.com For instance, a model might reveal that increasing the electron-withdrawing character of a substituent on the benzoyl ring enhances activity.

Calculation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. They are the "predictor" variables (X) used in QSAR models. creative-biolabs.com These descriptors can be classified into several categories:

1D Descriptors: These are derived from the chemical formula and include properties like molecular weight, atom counts, and logP (a measure of lipophilicity). creative-biolabs.com

2D Descriptors: These are calculated from the 2D representation of the molecule and include connectivity indices, topological indices, and counts of specific structural fragments. creative-biolabs.comnih.gov

3D Descriptors: These require a 3D molecular conformation and describe the steric and electronic properties of the molecule in space. Examples include molecular volume, surface area, and 3D autocorrelation descriptors. nih.gov

Specialized software packages, such as DRAGON, are capable of calculating thousands of these descriptors for a given molecule. scilit.com The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model. nih.gov

Descriptor ClassExamplesInformation EncodedReference
1D Descriptors Molecular Weight, logP, pKaBulk properties, lipophilicity, ionization state creative-biolabs.com
2D Descriptors Connectivity Indices, 2D AutocorrelationMolecular topology, atom connectivity, fragment distribution nih.gov
3D Descriptors Molecular Volume, Surface Area, 3D-WHIMSize, shape, spatial distribution of properties nih.gov

1 Benzoyl 4,4 Bipiperidine As a Key Synthetic Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The utility of 1-Benzoyl-4,4'-bipiperidine as a synthetic intermediate is primarily associated with its precursor role in forming the 4,4'-bipiperidine (B102171) nucleus. The benzoyl group, an amide protecting group, is crucial for temporarily masking the reactivity of the secondary amine on one of the piperidine (B6355638) rings. This protection strategy allows for selective chemical modifications at other positions of the molecule.

The synthesis of the core 4,4'-bipiperidine structure often involves the coupling of two piperidine units. In this context, a benzoyl-protected piperidine derivative can be strategically employed. While specific literature detailing the direct use of this compound is not abundant, the synthetic logic is well-established in organic chemistry. A plausible synthetic route involves the reaction of a suitably functionalized 1-benzoylpiperidine (B189436) with another piperidine derivative to form the C-C bond between the two rings.

Once the bipiperidine structure is assembled, the benzoyl protecting group can be readily removed under hydrolytic conditions to liberate the free secondary amine. This deprotection step yields 4,4'-bipiperidine, a versatile intermediate that can be further functionalized to create a diverse array of complex molecules. The stability of the benzoyl group under various reaction conditions makes it an ideal choice for multi-step syntheses. A related and documented approach involves the use of an N-benzyl protecting group, which is conceptually similar to the N-benzoyl group in its function of protecting the piperidine nitrogen during synthesis and being removable at a later stage. google.com

Utility in Pharmaceutical Intermediate Synthesis

The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties, including its ability to improve aqueous solubility and bioavailability. encyclopedia.pubijnrd.org The benzoylpiperidine fragment, in particular, is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This makes derivatives of this compound valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).

A prime example of the importance of the 4,4'-bipiperidine scaffold, for which this compound is a logical precursor, is in the synthesis of the anticancer drug Irinotecan. Irinotecan is a topoisomerase I inhibitor used in the treatment of various cancers. chemicalbook.com

The synthesis of Irinotecan involves the coupling of 7-ethyl-10-hydroxycamptothecin (B187591) with a key side chain. This side chain is derived from [1,4'-bipiperidine]-1'-carbonyl chloride hydrochloride. The direct precursor for this critical intermediate is 4,4'-bipiperidine (also known as 4-piperidinopiperidine). chemicalbook.com

The synthesis of 4,4'-bipiperidine can be achieved through various routes, often involving the use of a protecting group on one of the piperidine nitrogens to ensure selective reactions. A documented synthesis of 4,4'-bipiperidine utilizes an N-benzyl protecting group, which is subsequently removed by hydrogenolysis. google.com By analogy, the N-benzoyl group in this compound would serve the same purpose, providing a stable protecting group that can be removed to furnish the required 4,4'-bipiperidine for conversion into the carbonyl chloride intermediate.

Table 1: Key Intermediates in Irinotecan Synthesis

Compound NameRole in Synthesis
This compoundProtected precursor to 4,4'-bipiperidine
4,4'-BipiperidineDirect precursor to the carbonyl chloride intermediate
[1,4'-Bipiperidine]-1'-carbonyl chloride hydrochlorideKey intermediate for coupling with camptothecin (B557342) core
IrinotecanFinal Active Pharmaceutical Ingredient

Development of Novel Piperidine-Based Derivatives

The 4,4'-bipiperidine core, made accessible from precursors like this compound, serves as a versatile scaffold for the development of novel piperidine-based derivatives with a wide range of potential therapeutic applications. The presence of two nitrogen atoms in the bipiperidine structure allows for differential functionalization, leading to a diverse library of compounds.

Research in medicinal chemistry has shown that N-substituted piperidine derivatives exhibit a broad spectrum of biological activities. nih.gov For instance, various N-acyl and N-alkyl derivatives of piperidine have been investigated as inhibitors of enzymes and as ligands for receptors in the central nervous system. The development of new synthetic methodologies to functionalize the piperidine ring continues to be an active area of research. encyclopedia.pub While specific studies originating from this compound are not extensively documented, its role as a precursor to the versatile 4,4'-bipiperidine building block is implicit in the broader context of piperidine-based drug discovery.

Applications in Material Science for Supramolecular Assemblies and Photonic Materials

While the primary application of this compound is in the realm of organic and medicinal chemistry, the structural motifs it contains have relevance in material science. Bipyridine and piperidine derivatives are known to participate in the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding and metal coordination.

There is growing interest in the use of bipyridine-based ligands for the construction of metal-organic frameworks (MOFs) and other supramolecular structures. These materials have potential applications in catalysis, gas storage, and sensing. Although no specific research has been identified that utilizes this compound for these purposes, the underlying bipiperidine framework suggests that its derivatives could be explored as building blocks for novel supramolecular architectures.

Similarly, in the field of photonic materials, organic molecules with specific electronic and structural properties are sought after for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. While there is no direct evidence of this compound being used in photonic materials, the synthesis of piperidine-based fluorescent materials is an area of active research. The functionalization of the bipiperidine scaffold could potentially lead to the development of novel materials with interesting photophysical properties.

Structure Activity Relationship Sar and Structural Modification Studies of 1 Benzoyl 4,4 Bipiperidine Analogues

Impact of Bipiperidine Core Modifications on Chemical Reactivity and Biological Activity

Modifications to the bipiperidine core of 1-benzoyl-4,4'-bipiperidine analogues can significantly alter their chemical reactivity and biological activity. The piperidine (B6355638) and piperazine (B1678402) rings are common scaffolds in medicinal chemistry due to their favorable properties. mdpi.com The synthesis of derivatives is often straightforward, allowing for functionalization at the nitrogen atom or on the benzoyl moiety. mdpi.com

Furthermore, replacing the bipiperidine core with a more rigid isoindolone structure has been shown to yield potent acetylcholinesterase (AChE) inhibitors. nih.gov This suggests that the conformation and rigidity of the core structure are critical for optimal interaction with the target enzyme. nih.gov The introduction of different heterobicyclic ring systems in place of the isoindolone was also investigated, leading to the discovery of highly potent and selective AChE inhibitors. nih.gov

The table below summarizes the impact of core modifications on the biological activity of selected analogues.

Compound ID Core Modification Target Activity (IC50) Selectivity
19 Isoindolone replacing a portion of the piperidineAcetylcholinesterase (AChE)1.2 nM~34,700-fold over BuChE

Influence of Benzoyl Group Substitutions on Compound Activity and Selectivity

Substitutions on the benzoyl group of this compound and related structures play a crucial role in modulating their activity and selectivity. The electronic and steric properties of these substituents can significantly influence the binding affinity of the compounds to their biological targets.

For example, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide analogues, various substitutions on the benzoyl ring were evaluated for their antagonist activity at the M1 muscarinic acetylcholine (B1216132) receptor. nih.gov It was found that substitutions at the 2-position of the benzoyl ring with chloro (Cl) or methoxy (B1213986) (OMe) groups resulted in submicromolar M1 antagonist activity. nih.gov However, these substitutions also led to some activity at M3 and M5 receptors, indicating a change in selectivity. nih.gov A pentafluorophenyl substitution also showed some activity. nih.gov In another instance, a 3,5-dichloro substitution on the benzamide (B126) moiety showed reasonable activity. nih.gov

The following table presents data on the influence of benzoyl group substitutions on the M1 muscarinic receptor antagonist activity.

Compound ID Benzoyl Substitution M1 IC50 M3/M5 Activity
8a 2-Chloro960 nMLow micromolar
8b 2-Methoxy820 nMLow micromolar
11i 3,5-Dichloro3.7 µM>10 µM

Effects of N-Substitution Patterns on Receptor Binding Affinity

The nature of the substituent on the nitrogen atom of the piperidine or piperazine ring is a key determinant of receptor binding affinity in this compound analogues and related compounds.

In the development of acetylcholinesterase inhibitors, the introduction of a phenyl group on the nitrogen atom of the amide moieties of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives led to enhanced activity. nih.gov This indicates that a larger, aromatic substituent at this position is favorable for binding to the enzyme's active site. nih.gov

Similarly, in a series of M1 muscarinic acetylcholine receptor antagonists, the N-substituent on the piperazine ring was varied. nih.gov An N-propyl derivative with a 3,5-dichlorobenzamide (B1294675) moiety displayed reasonable activity. nih.gov This suggests that the size and nature of the alkyl group at this position can influence potency. nih.gov

The table below illustrates the effect of N-substitutions on the activity of different compound series.

Compound Series N-Substitution Effect on Activity
Acetylcholinesterase InhibitorsPhenyl on amide nitrogenEnhanced activity
M1 mAChR AntagonistsPropyl on piperazineReasonable activity

Regioisomeric Considerations and Stereoselectivity in Analogues

For instance, in the development of 5-HT2A receptor ligands, the regioisomeric placement of substituents is a key consideration. mdpi.com The affinity for different serotonin (B10506) and dopamine (B1211576) receptors can vary significantly between enantiomers of the same compound, highlighting the importance of stereochemistry. mdpi.com

In studies of 2-(aryloxyacetyl)cyclohexane-1,3-diones as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, the position of substituents on the benzoyl moiety was found to be crucial. frontiersin.org For example, replacing a hydrogen atom at the 4-position of the benzene (B151609) ring with a methyl group increased activity. frontiersin.org Conversely, bulky substituents at the 5-position of the benzene ring were found to be detrimental to the inhibitory activity. frontiersin.org These findings underscore the importance of regioisomeric control in the design of potent inhibitors. frontiersin.org

Strategies for Enhancing Molecular Selectivity and Potency against Targeted Receptors

Several strategies can be employed to enhance the molecular selectivity and potency of this compound analogues against their targeted receptors. These strategies often involve a combination of rational drug design, combinatorial chemistry, and high-throughput screening.

One common approach is the introduction of diversity at specific positions of the molecule. For example, in the development of histamine (B1213489) H3 receptor antagonists, diversity was introduced at the 6-position of the pyridine (B92270) ring of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines. nih.gov This strategy was designed to improve in vitro potency and reduce off-target effects, such as activity at the hERG channel. nih.gov

Another strategy involves the use of structure-based design and optimization. nih.gov By understanding the binding mode of a lead compound, it is possible to design and synthesize new analogues with improved inhibitory activities. nih.gov For example, this approach was used to develop small-molecule inhibitors of the β-catenin/BCL9 protein-protein interaction, resulting in a compound with a novel 1-benzoyl 4-phenoxypiperidine (B1359869) scaffold and good selectivity. nih.gov

Furthermore, iterative analog library approaches can be used to systematically explore the structure-activity relationships and identify compounds with improved potency and selectivity. nih.gov This was demonstrated in the optimization of a series of selective M1 muscarinic acetylcholine receptor antagonists. nih.gov

Elucidation of Functional Group Contributions to Binding Interactions

Understanding the contributions of different functional groups to the binding interactions of this compound analogues is essential for rational drug design. This can be achieved through a combination of experimental techniques, such as structure-activity relationship studies and site-directed mutagenesis, as well as computational methods like molecular docking.

For example, in the study of inhibitors of the p7 channel in the Hepatitis C virus, the contributions of nine major functional groups to the inhibition effects and binding energies were analyzed. researchgate.net This type of analysis can reveal which functional groups are most important for activity and can guide the design of more potent and selective inhibitors. researchgate.net

Molecular docking studies can provide insights into the binding modes of inhibitors and identify key interactions with the target protein. nih.gov For instance, in the case of tyrosinase inhibitors, docking studies indicated that the benzyl (B1604629) substituent of some analogues performs important interactions within the enzyme's active site, which may explain their higher potency. nih.gov

In the context of β-catenin/BCL9 inhibitors, the binding mode of new inhibitors was characterized by a combination of structure-activity relationship studies and site-directed mutagenesis. nih.gov These studies, along with protein pull-down assays, confirmed that the compounds directly bind to β-catenin and disrupt the protein-protein interaction. nih.gov

Advanced Academic Research Applications in Chemical Sciences

Applications in Supramolecular Chemistry

While specific studies focusing exclusively on the supramolecular chemistry of 1-Benzoyl-4,4'-bipiperidine are not extensively documented, the inherent structural motifs suggest potential applications in this field. The benzoyl group and the bipiperidine core can participate in various non-covalent interactions that are fundamental to supramolecular assembly.

The design of synthetic receptors for molecular recognition is a cornerstone of supramolecular chemistry. Although direct studies on this compound are limited, research on related N-acylpiperidine structures indicates their capacity for forming organized structures through hydrogen bonding and other weak interactions. For instance, N-benzyl, N'-acylbispidinols, which contain an acylated piperidine-like structure, have been shown to form supramolecular gels. This suggests that the amide functionality in this compound could act as a hydrogen bond donor and acceptor, potentially enabling it to participate in molecular recognition events with complementary guest molecules.

The nitrogen atoms within the 4,4'-bipiperidine (B102171) core of the molecule present potential coordination sites for metal ions. The parent compound, 4,4'-bipyridine (B149096), is a well-known ligand in coordination chemistry, capable of bridging metal centers to form coordination polymers with diverse structures, including one-dimensional chains and two-dimensional sheets. ub.edumdpi.comnih.govsemanticscholar.org The introduction of the benzoyl group on one of the piperidine (B6355638) nitrogen atoms in this compound would modify its coordination behavior. While the lone pair on the benzoyl-substituted nitrogen is less available for coordination due to amide resonance, the nitrogen of the second piperidine ring remains a viable coordination site. This could lead to the formation of coordination complexes with interesting topologies and properties. Research on piperidine and its derivatives has shown their ability to act as ligands in the formation of metal complexes. rsc.orgrsc.org For example, zinc(II) has been shown to mediate the formation of amidines from piperidine and piperazine (B1678402) analogs. rsc.orgrsc.org

The field of bioinorganic chemistry explores the role of metals in biological systems. Piperidine derivatives have been investigated as ligands for metal ions in biologically relevant contexts. For instance, mixed ligand complexes of palladium(II) with 2-piperidine-carboxylic acid have been synthesized and tested for their potential as growth inhibitors against tumor cells. researchgate.net While specific bioinorganic studies involving this compound are not prominent in the literature, its structural components suggest a potential for interaction with metalloenzymes or as a scaffold for the design of metal-based therapeutic agents.

Potential Applications in Polymer Chemistry

The incorporation of piperidine and its derivatives into polymer structures can impart specific properties to the resulting materials. While there is no direct evidence of this compound being used as a monomer in polymer synthesis, polymers containing related structures have been developed. For example, the controlled radical polymerization of 4-vinylpyridine (B31050) and N-acryloylpiperidine has been used to create well-defined diblock copolymers. rsc.orgresearchgate.net The 4,4'-bipiperidine moiety, with its two nitrogen atoms, could potentially be functionalized to act as a building block for polyamides or other condensation polymers. The presence of the rigid benzoyl group could influence the thermal and mechanical properties of such polymers.

Utilization as a Model Compound for Advanced SAR Investigations

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules with a wide range of therapeutic effects. nih.govnih.gov This makes this compound and its analogues valuable model compounds for advanced Structure-Activity Relationship (SAR) investigations. The systematic modification of the benzoyl and bipiperidine moieties allows for the exploration of how structural changes affect biological activity.

The benzoylpiperidine scaffold has been extensively used in the design and development of agents targeting various receptors and enzymes. nih.gov SAR studies on benzoylpiperidine derivatives have led to the identification of potent ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are important targets in the treatment of central nervous system disorders. mdpi.com

For instance, in a series of benzoylpiperidine-based compounds developed by Guillaumet et al., modifications to the scaffold resulted in potent and selective 5-HT₂A ligands. mdpi.com The following table summarizes the activity of some of these derivatives.

CompoundTargetIC₅₀ (nM)
31 5-HT₂A1.1
5-HT₁A68
32 5-HT₂A6.0
D₂12
33 5-HT₂A2.4

Data sourced from a study on benzoylpiperidine derivatives as 5-HT₂A ligands. mdpi.com

Furthermore, the benzoylpiperidine motif has been explored in the development of inhibitors for enzymes such as monoacylglycerol lipase (B570770) (MAGL), which is a therapeutic target for a variety of disorders. nih.gov Optimization of a benzylpiperidine scaffold led to the discovery of potent and reversible MAGL inhibitors. The data below illustrates the inhibitory potency of selected compounds.

CompoundTargetIC₅₀ (nM)
28 MAGL18
29 MAGL25

Data from a study on benzylpiperidine and benzylpiperazine derivatives as MAGL inhibitors. unisi.it

These examples highlight the utility of the benzoylpiperidine core, a key feature of this compound, as a versatile scaffold for SAR studies aimed at discovering and optimizing new therapeutic agents. nih.govnih.gov The 4,4'-bipiperidine portion of the molecule offers additional points for chemical modification, allowing for a broader exploration of chemical space in drug design. researchgate.net

Mechanistic Investigations of 1 Benzoyl 4,4 Bipiperidine Interactions with Biological Targets

Modulation of Central Nervous System Receptor Activity

Mechanistic Studies Related to Pain and Inflammation Pathways

The endocannabinoid system is a key target in the modulation of pain and inflammation. nih.govresearchgate.net A primary enzyme in this system is Monoacylglycerol Lipase (B570770) (MAGL), which degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL increases 2-AG levels, which can lead to analgesic and anti-inflammatory effects. nih.govresearchgate.net Studies on piperidine-based derivatives show they can act as inhibitors of MAGL. nih.govepa.gov The inhibition of MAGL by these compounds has been shown to protect against gastric damage induced by nonsteroidal anti-inflammatory drugs (NSAIDs) by preventing increases in pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. epa.gov This gastroprotective effect was found to be mediated via the cannabinoid receptor type 1 (CB1). epa.gov Although these studies were not performed on 1-Benzoyl-4,4'-bipiperidine itself, they establish a mechanistic link between the broader piperidine (B6355638) chemical class and inflammation pathways.

Interactions with Neurotransmitter Systems

The piperidine scaffold is a common feature in molecules that interact with various neurotransmitter systems. Dopamine (B1211576), a major catecholamine neurotransmitter in the CNS, is one such system. nih.gov As mentioned, benzyloxypiperidine derivatives have been developed as selective antagonists for the D4 dopamine receptor. nih.gov The regulation of cholinergic neurotransmission is another area where piperidine derivatives have been studied. excli.de The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for the degradation of the neurotransmitter acetylcholine (B1216132). excli.denih.gov Inhibition of these enzymes is a key strategy in managing conditions like Alzheimer's disease. mdpi.com Various derivatives containing the piperidine ring have shown potent inhibitory activity against these cholinesterases, thereby modulating the cholinergic system. nih.gov

Enzyme Inhibition Mechanisms

The benzoylpiperidine structure and its analogues have been investigated as inhibitors of several classes of enzymes. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the substrate from binding and being processed.

Tyrosinase Inhibition Mechanistic Studies

Tyrosinase is a key copper-containing enzyme in the process of melanin (B1238610) synthesis. nih.govmdpi.com Its inhibitors are of interest for treating hyperpigmentation disorders. nih.gov Computational and experimental studies on arylpiperidine and arylpiperazine derivatives have shown they can act as potent tyrosinase inhibitors. preprints.org Molecular docking studies suggest that these inhibitors bind within the enzyme's active site. preprints.org The mechanism often involves competitive inhibition, where the compound competes with the natural substrate (like L-DOPA) for access to the active site. nih.gov The stability of the inhibitor within the active site is maintained by interactions such as van der Waals forces and hydrogen bonds. preprints.orgpreprints.org For example, certain piperazine-based compounds have been identified as competitive inhibitors of tyrosinase, with potencies significantly higher than the reference compound, kojic acid. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition Mechanisms

Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid signaling pathway by metabolizing 2-arachidonoylglycerol (2-AG). nih.govnih.gov Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and inflammatory pathologies. nih.govresearchgate.netnih.gov Studies on benzylpiperidine-based compounds have led to the discovery of potent and reversible MAGL inhibitors. nih.govnih.gov The mechanism of these reversible inhibitors involves binding to the enzyme in a non-covalent manner, which allows for the potential to avoid off-target effects that can be associated with irreversible inhibitors. researchgate.net

Compound ClassTarget EnzymeInhibition TypeSignificance
Benzylpiperidine DerivativesMonoacylglycerol Lipase (MAGL)ReversiblePotential treatment for neurodegenerative and inflammatory diseases. nih.govnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition for Related Derivatives

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. mdpi.com Derivatives containing the piperidine ring have been extensively studied as inhibitors of these enzymes. For example, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine was found to be a highly potent and selective inhibitor of AChE over BuChE. nih.gov Similarly, novel 2-benzoylhydrazine-1-carboxamides have been designed as dual inhibitors of both AChE and BuChE. mdpi.com Molecular docking studies for these related compounds suggest they act as non-covalent inhibitors that occupy the active site cavity near the catalytic triad (B1167595) of the enzymes. mdpi.com

Derivative ClassTarget Enzyme(s)IC50 Values (AChE)Selectivity
1-benzyl-4-(...)-piperidinesAChE, BuChEAs low as 1.2 nM for compound 19High selectivity for AChE (approx. 34,700-fold over BuChE) nih.gov
2-benzoylhydrazine-1-carboxamidesAChE, BuChE44–100 µMGenerally stronger inhibition of AChE mdpi.com
1,2,4-oxadiazole derivativesAChE, BuChEVariedSome compounds showed high selectivity for BuChE excli.de

Receptor Binding Studies

The benzoylpiperidine chemical fragment is considered a privileged structure in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov The specific arrangement of the benzoyl group and the bipiperidine core in this compound allows for a diverse pharmacological profile.

Sigma (σ) receptors, classified as σ1 and σ2 subtypes, are membrane-bound proteins that bind with a variety of psychotropic drugs. nih.gov While direct binding studies for this compound are not extensively detailed in the available literature, the broader class of 1,4-disubstituted piperidine derivatives has demonstrated significant affinity for σ1 receptors. nih.gov

Research on structurally related 4-aroylpiperidines shows that these compounds can act as potent σ1 receptor ligands, with some derivatives exhibiting affinity in the low nanomolar range. nih.gov For instance, certain para-substituted 4-aroylpiperidines emerged as the most potent σ1 receptor ligands in their class. nih.gov Generally, these piperidine-based compounds display considerably higher affinity for the σ1 receptor over the σ2 subtype. nih.govuniba.it The phenoxy portion connected to a piperidine moiety has been identified as an optimal scaffold for achieving selectivity for σ1 over σ2 receptor binding. uniba.it Given these findings, the this compound scaffold warrants investigation to characterize its specific binding affinities and selectivity for σ1 and σ2 receptor subtypes.

The Vesicular Acetylcholine Transporter (VAChT) is a critical protein responsible for loading acetylcholine (ACh) into synaptic vesicles, a key step in cholinergic neurotransmission. nih.govcas.cncas.cn Dysregulation of VAChT is implicated in several neurological disorders. nih.govcas.cn

Recent cryo-electron microscopy studies have elucidated the structure of human VAChT, revealing its binding sites for both the natural substrate acetylcholine and inhibitors like vesamicol (B58441). nih.govresearchgate.net The transporter operates via a proton exchange mechanism. cas.cn Inhibitors like vesamicol block the transport of acetylcholine by preventing the conformational change of VAChT from a lumen-facing to a cytoplasm-facing state. cas.cn

While direct mechanistic studies on this compound are limited, research into related compounds provides insight. The benzoylpiperidine core is a key feature in various VAChT inhibitors. Studies on compounds incorporating a benzoyl group into piperidine and bipiperidine scaffolds have been conducted to identify selective, high-affinity ligands for VAChT. These investigations aim to develop radiotracers for quantifying cholinergic neuron deficits in neurodegenerative diseases. dntb.gov.ua The interaction of such ligands is understood to occur within the same binding pocket as vesamicol, thereby antagonizing the transporter's function. nih.gov

The C-C chemokine receptor 3 (CCR3) is a key player in inflammatory responses, particularly in allergic diseases like asthma, as it is involved in the recruitment and activation of eosinophils. york.ac.ukmdpi.com Consequently, CCR3 antagonists are of significant therapeutic interest. mdpi.com

The bipiperidine amide structure has been identified as a potent scaffold for CCR3 antagonists. nih.gov Structure-activity relationship (SAR) studies on various classes of piperidine-containing molecules have led to the development of highly potent and selective CCR3 antagonists. For example, N-(ureidoalkyl)-benzyl-piperidines have shown binding potencies in the low nanomolar range and effectively inhibit eosinophil chemotaxis. york.ac.uknih.gov Optimization of a bipiperidine amide lead compound resulted in derivatives with powerful receptor affinity and the ability to inhibit calcium flux and eosinophil migration. nih.gov Although direct data on this compound's activity at CCR3 is not specified, its structural similarity to known (bi)piperidine CCR3 antagonists suggests it may possess modulatory activity at this receptor. york.ac.uk

The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is a crucial downstream step in the canonical Wnt signaling pathway, which is often dysregulated in various cancers. nih.govnih.gov Disrupting this protein-protein interaction (PPI) is a promising strategy for cancer therapy. youtube.com

Research has shown that scaffolds related to this compound are effective inhibitors of the β-catenin/BCL9 PPI. A compound with a 1-benzoyl 4-phenoxypiperidine (B1359869) scaffold, ZL3138, was found to disrupt this interaction with a Ki of 0.96 μM. nih.gov Similarly, another inhibitor, ZW4864, inhibits the β-catenin/BCL9 PPI with a Ki value of 0.76 μM. medchemexpress.com These inhibitors bind directly to β-catenin, preventing its association with BCL9 without affecting other critical β-catenin interactions, such as with E-cadherin. nih.govmedchemexpress.com This targeted disruption selectively suppresses the transactivation of Wnt/β-catenin signaling and inhibits the growth of Wnt-dependent cancer cells. nih.gov Another related class, 1,4-dibenzoylpiperazines, has also been optimized to create potent inhibitors of this pathway. nih.gov

Binding Affinities of Structurally Related β-catenin/BCL9 PPI Inhibitors
CompoundCore ScaffoldBinding Affinity (Ki)Inhibitory Concentration (IC50)
ZL31381-Benzoyl 4-Phenoxypiperidine0.96 μMNot Reported
ZW4864Not Specified0.76 μM0.87 μM
β-catenin/BCL9 PPI-IN-1Not SpecifiedNot Reported2.25 μM

Elucidation of Specific Molecular Targets and Biological Pathways

The interactions of this compound and related compounds with the aforementioned targets implicate their involvement in several key biological pathways. The unique ability of the piperidine scaffold to be combined with various molecular fragments allows for the creation of compounds that can affect a wide range of enzymes, receptors, and transport systems. clinmedkaz.org

The potential binding to σ1 receptors suggests a role in modulating intracellular Ca2+ signaling and neuronal plasticity. The antagonism of the Vesicular Acetylcholine Transporter (VAChT) directly impacts the cholinergic system, which is fundamental for cognitive functions like memory and learning. nih.gov Modulation of the CCR3 receptor points to an influence on inflammatory and immune response pathways, specifically those involving eosinophil trafficking. mdpi.com

Perhaps most significantly, the disruption of the β-catenin/BCL9 protein-protein interaction directly inhibits the Wnt signaling pathway. nih.gov This pathway is critical in embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. nih.govyoutube.com By selectively targeting the β-catenin/BCL9 interaction, compounds with a benzoylpiperidine-like structure can downregulate the expression of oncogenic Wnt target genes, such as Axin2 and cyclin D1, and abrogate the invasiveness of cancer cells that depend on this pathway. nih.govmedchemexpress.com

Future Research Directions and Unexplored Avenues for 1 Benzoyl 4,4 Bipiperidine

Deeper Elucidation of Precise Mechanisms of Action for Biological Interactions

While the broader class of piperidine (B6355638) derivatives is known to interact with a wide range of biological targets, the precise mechanisms for 1-benzoyl-4,4'-bipiperidine are still an area requiring deeper investigation. Typically, compounds with similar structures may act as agonists or antagonists at various neurotransmitter receptors or interact with specific enzymes to modulate neurological functions. evitachem.com Future research should aim to move beyond general observations to pinpoint the specific molecular interactions driving the biological effects of this compound.

Key research areas should include:

Receptor Binding Assays: Comprehensive screening against a panel of receptors, particularly those in the central nervous system, to identify primary and secondary targets.

Enzyme Inhibition Studies: Evaluating the inhibitory or activation potential against key enzymes. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been identified as potent inhibitors of acetylcholinesterase (AChE). nih.gov Understanding if the this compound core can be adapted for similar potent and selective enzyme inhibition is a crucial next step.

Protein-Protein Interaction (PPI) Disruption: A novel 1-benzoyl 4-phenoxypiperidine (B1359869) scaffold was found to disrupt the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction. nih.gov Investigating whether this compound derivatives can be designed to target other challenging PPIs is a promising avenue. Research has demonstrated that this class of compounds can directly bind with proteins like β-catenin, disrupting its interaction with BCL9 without affecting other pathways, such as the β-catenin/E-cadherin interaction. nih.gov

Exploration of Novel Applications Based on Mechanistic Insights

A detailed understanding of the mechanism of action will unlock the potential for novel therapeutic applications. Piperidine derivatives have already shown promise in treating cancer and central nervous system diseases and as antimicrobial agents. clinmedkaz.org By linking specific mechanisms to disease pathways, researchers can strategically guide the development of this compound-based drugs.

Potential novel applications include:

Oncology: Based on the discovery of 1-benzoyl 4-phenoxypiperidines as inhibitors of the Wnt/β-catenin signaling pathway, derivatives of this compound could be explored as targeted therapies for Wnt-dependent cancers. nih.gov

Neurodegenerative Diseases: Given that related piperidine compounds are potent acetylcholinesterase inhibitors, there is a strong rationale for developing this compound derivatives for conditions like Alzheimer's disease. nih.gov One of the most potent inhibitors of acetylcholinesterase, with an IC50 of 0.56 nM, was a 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrating the scaffold's potential. nih.gov

Anti-parasitic Agents: The benzoylpiperidine motif has been identified in compounds with activity against parasites such as Giardia lamblia. nih.gov This opens the door to exploring this compound derivatives as potential treatments for infectious diseases.

Integration into Advanced Drug Discovery and Design Strategies

The this compound scaffold is well-suited for integration into modern drug discovery campaigns. The benzoylpiperidine fragment is considered a "privileged structure" due to its presence in many bioactive molecules and its metabolic stability. nih.gov It is also viewed as a potential bioisostere of the piperazine (B1678402) ring, making it a versatile and reliable frame for drug design. nih.gov

Advanced strategies for its integration include:

Fragment-Based Drug Design (FBDD): The core scaffold can be used as a starting point for building more complex and potent molecules. Its favorable physicochemical properties make it an ideal anchor fragment.

Scaffold Hopping and Bioisosteric Replacement: The N-benzyl piperidine (N-BP) motif is frequently used by medicinal chemists to fine-tune efficacy and physicochemical properties. nih.govresearchgate.net The this compound structure can serve as a versatile platform for optimizing drug candidates, providing crucial cation-π interactions with target proteins. nih.govresearchgate.net

Combinatorial Chemistry: The synthetic accessibility of the piperidine ring allows for the rapid generation of large libraries of derivatives, facilitating comprehensive structure-activity relationship (SAR) studies. nih.gov

StrategyApplication to this compoundReference
Privileged Structure The benzoylpiperidine fragment is a common motif in many bioactive compounds, suggesting its utility in targeting various biological pathways. nih.gov
Bioisosterism The scaffold can be used as a bioisostere for the piperazine ring to improve metabolic stability or binding interactions. nih.gov
Physicochemical Tuning The N-benzyl piperidine motif is a versatile tool for modifying properties like solubility, permeability, and metabolic stability. nih.govresearchgate.net

Methodological Approaches to Resolve Contradictions in Biological Activity Data

Contradictory or inconsistent data on biological activity can arise during drug development. A multi-faceted approach is necessary to clarify these discrepancies and ensure the validity of research findings.

Methodological approaches include:

In Silico Prediction: Computational tools can predict the potential targets and spectrum of biological activity for new piperidine derivatives before extensive preclinical studies are undertaken. clinmedkaz.org Web tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can help identify likely protein targets and pharmacological effects, providing a theoretical framework to guide experimental work. clinmedkaz.org

Comprehensive Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound scaffold and evaluating the resulting changes in activity can resolve ambiguities. For example, in a series of anti-AChE piperidine derivatives, substituting the benzamide (B126) with a bulky moiety in the para position led to a substantial increase in activity, clarifying the structural requirements for potency. nih.gov Similarly, detailed SAR investigations of other piperidine series have been performed to understand the impact of structural changes on activity against targets like Trypanosoma cruzi. dndi.org

Target Validation and Mechanistic Studies: Once a potential target is identified, further experiments are crucial to confirm the interaction. Protein pull-down assays and cellular target engagement experiments can demonstrate direct binding and confirm that the compound disrupts the intended biological pathway in living cells. nih.gov These studies provide definitive evidence that can resolve conflicting data from broader screening assays.

Potential Integration with Emerging Chemical Technologies, such as DNA-Encoded Chemistry

DNA-Encoded Library (DEL) technology has become a prominent tool for screening vast numbers of small molecules to discover new drug leads. frontiersin.org This technology relies on synthesizing large combinatorial libraries where each unique chemical compound is tagged with a unique DNA barcode.

The this compound scaffold is an excellent candidate for inclusion in DEL synthesis due to several factors:

Building Block Compatibility: The synthesis of DELs involves iterative cycles of chemical synthesis and DNA tagging. frontiersin.org The piperidine moiety, often containing a reactive amine, is a suitable building block for many robust chemical reactions used in DEL synthesis, such as amide bond formation. nih.gov

Access to Diverse Chemical Space: Incorporating the rigid, three-dimensional structure of this compound into DELs can introduce novel chemical diversity. This is particularly valuable for targeting complex protein surfaces, like those involved in PPIs, which are often considered "undruggable" by traditional small molecules. nih.gov

Macrocycle Formation: The scaffold could be incorporated into libraries of non-peptidic macrocycles, a class of molecules of great interest for engaging difficult targets. nih.govchemrxiv.org The synthesis of macrocyclic DELs has been successfully demonstrated, and the inclusion of diverse building blocks like piperidine derivatives would further expand their potential. researchgate.net

TechnologyRelevance to this compoundReference
DNA-Encoded Libraries (DEL) The scaffold can be used as a building block in split-and-pool synthesis to create libraries with billions of unique compounds. frontiersin.orgnih.gov
Macrocyclic DELs Can be incorporated into the synthesis of macrocyclic libraries designed to target challenging protein-protein interactions. nih.govchemrxiv.org
Reaction Compatibility The chemical handles on the piperidine and benzoyl rings are compatible with common, DNA-compatible reactions used in DEL synthesis. researchgate.net

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-Benzoyl-4,4'-bipiperidine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators (e.g., P95 for particulate filtering) and chemical-resistant gloves (e.g., nitrile) to prevent inhalation or dermal exposure .
  • First Aid : For eye exposure, flush with water for 15 minutes and consult an ophthalmologist. For skin contact, wash with soap and water for ≥15 minutes and remove contaminated clothing .
  • Ventilation : Ensure local exhaust ventilation to minimize dust/aerosol formation .
  • Storage : Keep in sealed containers under inert atmosphere at room temperature to avoid degradation .

Q. How can researchers synthesize this compound derivatives, and what solvents are optimal?

  • Methodological Answer :

  • Synthetic Routes : Use nucleophilic acyl substitution or coupling reactions. For example, benzoylation of 4,4'-bipiperidine using benzoyl chloride in chloroform/methanol (CHCl₃/MeOH) yields ~50–57% .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while CHCl₃/MeOH balances solubility and easy purification .
  • Characterization : Confirm purity via HPLC (retention time 4.2–5.1 min) and structural integrity via ¹H NMR (δ 7.8–8.2 ppm for aromatic protons) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection at 249–296 nm, ensuring ≥98% purity .
  • Structural Confirmation : ¹H/¹³C NMR to identify key signals (e.g., bipiperidine CH₂ groups at δ 2.5–3.5 ppm) and mass spectrometry (ESI-MS) for molecular ion peaks .
  • Elemental Analysis : Validate C, H, N percentages (e.g., C: 72.3%, H: 7.5%, N: 9.8%) against theoretical values .

Advanced Research Questions

Q. How does the bipiperidine moiety influence the biological activity of this compound in pharmacological studies?

  • Methodological Answer :

  • Structural Insights : The bipiperidine scaffold enhances binding to hydrophobic pockets in target proteins (e.g., NK1 receptors) due to its conformational flexibility .
  • Biological Evaluation : Conduct radioligand binding assays (e.g., IC₅₀ determination) to assess affinity for neurokinin receptors. Compare with analogs lacking the benzoyl group to isolate structural contributions .
  • SAR Studies : Modify substituents on the benzoyl ring (e.g., electron-withdrawing groups) to optimize pharmacokinetic properties like logP and solubility .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer :

  • Experimental Validation : Perform differential scanning calorimetry (DSC) to determine melting points and thermogravimetric analysis (TGA) for decomposition temperatures. For solubility, use shake-flask methods in buffers (pH 1–13) .
  • Data Harmonization : Cross-reference with structurally similar compounds (e.g., 4-Fluoro-1,4'-bipiperidine hydrochloride) to infer properties like logP (~2.5–3.0) or water solubility (<1 mg/mL) .

Q. What experimental designs are suitable for assessing the stability of this compound under varying conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis to track degradation products .
  • Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to evaluate isomerization or cleavage of the benzoyl group .
  • Reactivity Screening : Test compatibility with common reagents (e.g., oxidizing agents, acids/bases) via NMR monitoring to identify hazardous reactions .

Q. How can the GHS classification of this compound inform in vivo toxicology studies?

  • Methodological Answer :

  • Dose Selection : Based on acute oral toxicity (LD₅₀ > 300 mg/kg, Category 4), use subchronic dosing (e.g., 10–100 mg/kg/day) in rodent models to assess organ-specific effects .
  • Endpoint Analysis : Monitor respiratory irritation (H335) via histopathology of lung tissues and serum cytokine levels .
  • Mitigation Strategies : Pre-treat with antioxidants (e.g., N-acetylcysteine) to counteract oxidative stress from metabolic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.